molecular formula C19H23ClN4O6S B11417897 3-[(acetyloxy)methyl]-7-{[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-[(acetyloxy)methyl]-7-{[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B11417897
M. Wt: 470.9 g/mol
InChI Key: ZHQZTOVPVWKESO-UHFFFAOYSA-N
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Description

3-[(ACETYLOXY)METHYL]-7-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure It contains multiple functional groups, including an acetoxy group, a pyrazole ring, and a thia-azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(ACETYLOXY)METHYL]-7-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a suitable diketone.

    Introduction of the Acetoxy Group: The acetoxy group is introduced via acetylation of a hydroxyl group using acetic anhydride.

    Formation of the Thia-Azabicyclo Structure: This step involves a cyclization reaction, often using a sulfur-containing reagent and a suitable base.

    Amidation: The final step involves the formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-[(ACETYLOXY)METHYL]-7-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetoxy and chloro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-[(ACETYLOXY)METHYL]-7-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its complex structure could be useful in the development of new materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: The compound can be used as a probe to study biological processes, particularly those involving its functional groups.

Mechanism of Action

The mechanism of action of 3-[(ACETYLOXY)METHYL]-7-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets could include enzymes or receptors that recognize its functional groups. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Receptor Modulation: The compound can bind to receptors, altering their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Shares the thia-azabicyclo structure but lacks the pyrazole ring and acetoxy group.

    Cephalosporin: Another β-lactam antibiotic with a similar core structure but different side chains.

Uniqueness

3-[(ACETYLOXY)METHYL]-7-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H23ClN4O6S

Molecular Weight

470.9 g/mol

IUPAC Name

3-(acetyloxymethyl)-7-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)butanoylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C19H23ClN4O6S/c1-5-12(24-9(3)13(20)8(2)22-24)16(26)21-14-17(27)23-15(19(28)29)11(6-30-10(4)25)7-31-18(14)23/h12,14,18H,5-7H2,1-4H3,(H,21,26)(H,28,29)

InChI Key

ZHQZTOVPVWKESO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1C2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O)N3C(=C(C(=N3)C)Cl)C

Origin of Product

United States

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